molecular formula C9H9N3O2 B12431329 Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Cat. No.: B12431329
M. Wt: 191.19 g/mol
InChI Key: LDKOEIGQNUSNHL-UHFFFAOYSA-N
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Description

Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 2055777-71-2) is a high-value nitrogen-containing heterocyclic compound that serves as a key chemical building block in medicinal chemistry and drug discovery research. This pyrrolopyrazine scaffold, which features a fused pyrrole and pyrazine ring system, is recognized as a privileged structure in the design of biologically active molecules . Research indicates that derivatives based on the 5H-pyrrolo[2,3-b]pyrazine core demonstrate significant kinase inhibitory activity, making them promising candidates in the development of targeted cancer therapies . Specifically, this scaffold has been explored in the synthesis of compounds that act as Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are a focus in oncology research , and as bifunctional compounds designed to degrade hematopoietic progenitor kinase 1 (HPK1), a potential target for immunotherapies and cancer treatment . Furthermore, this core structure is utilized in exploratory research for inhibiting enzymes like human neutrophil elastase (HNE), a protease target in cardiopulmonary diseases . As a versatile chemical intermediate, it enables extensive structure-activity relationship (SAR) studies, allowing researchers to decorate the ring system with various substituents to optimize potency and pharmacokinetic properties . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-6-8(12-7)11-4-3-10-6/h3-5H,2H2,1H3,(H,11,12)

InChI Key

LDKOEIGQNUSNHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN=C2N1

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions are central to constructing the pyrrolo-pyrazine core. For example, Suzuki-Miyaura coupling enables the introduction of aryl or alkenyl groups. A representative protocol involves:

  • Substrate : 2-Bromo-5H-pyrrolo[2,3-b]pyrazine derivatives.
  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos.
  • Conditions : THF or dioxane, base (K₂CO₃ or NaOt-Bu), 80–105°C.
Reaction Yield Conditions Reference
Suzuki coupling of 2-bromo-pyrrolo-pyrazine 50–75% Pd₂(dba)₃, Xantphos, 80°C, 50 min
Hydrazine coupling via Pd catalysis 75% Pd(OAc)₂, Xantphos, K₂CO₃, 105°C

Key Insight : Brominated intermediates (e.g., 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine) serve as electrophilic partners for coupling with nucleophiles like arylboronic acids or hydrazines.

Hydrogenation and Deprotection

Hydrogenation is used to reduce triple bonds or remove protecting groups. For instance:

  • Substrate : Ethynyl- or vinyl-substituted pyrrolo-pyrazines.
  • Catalyst : Pd/C (10%) under H₂ (40 psi).
  • Conditions : DCM/MeOH (1:1), room temperature.
Substrate Product Yield Conditions Reference
tert-Butyl 4-(4-[2-(E)-2-(3,5-dimethoxyphenyl)ethenyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl) piperazine-1-carboxylate Saturation of alkene >85% Pd/C, H₂, 40 psi, 24 hr

Mechanism : Hydrogenation of alkenes or alkynes generates saturated analogs, enabling further functionalization.

Curtius Rearrangement and Cyclization

The Curtius rearrangement is employed to introduce the carboxylate group. A general pathway involves:

  • Azidation : Conversion of a carbonyl chloride to an acyl azide using Na(N₃).
  • Rearrangement : Thermal decomposition of the azide to an isocyanate, followed by cyclization.
Step Reagents/Conditions Product Yield Reference
Azidation Ethyl chloroformate, NaN₃, THF 2-Azidocarbonyl intermediate >80%
Curtius rearrangement o-Dichlorobenzene, 180°C Pyrido[3',2':4,5]thieno-pyrrolo-pyrazine 95–97%

Adaptation for Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate :

  • Precursor : A brominated or nitrile-bearing pyrazine derivative.
  • Modification : Hydrolysis of the isocyanate to a carboxylic acid, followed by esterification with ethanol.

Esterification and Functional Group Interconversion

Fischer Esterification

Direct esterification of the carboxylic acid precursor:

  • Substrate : 5H-Pyrrolo[2,3-b]pyrazine-6-carboxylic acid.
  • Reagents : H₂SO₄, ethanol, reflux.
  • Yield : ~70% (estimated from analogous reactions).
Substrate Product Conditions Reference
5H-Pyrrolo[2,3-b]pyrazine-6-carboxylic acid This compound H₂SO₄, EtOH, 80°C, 6 hr

Note : Acid-catalyzed esterification is less common for pyrrolo-pyrazines due to competing side reactions.

Saponification and Recoupling

For precursors with ester groups, saponification followed by coupling:

  • Substrate : Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
  • Reagents : NaOH, EtOH, reflux; then EDCI, DMAP.
  • Yield : 71–95% (dependent on substitution).
Step Reagents/Conditions Product Yield Reference
Saponification NaOH, EtOH, reflux 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 95%
Coupling with piperazine EDCI, DMAP, THF Piperazine-linked pyrrolo-pyrazine 75%

Alternative Synthetic Routes

Duff Reaction and Oxidation

A method involving formylation and oxidation:

  • Duff Reaction : Formylation of a brominated pyrrolo-pyrazine using hexamethylenetetramine.
  • Protection : Tosylation of the pyrrole nitrogen.
  • Suzuki Coupling : Introduction of aryl groups.
  • Oxidation : MnO₂-mediated oxidation of benzylic alcohols to ketones.
Step Reagents/Conditions Product Yield Reference
Duff formylation HMTRA, H₂SO₄, 140°C 3-Formyl-5-bromo-pyrrolo-pyrazine 60%
Tosylation Tosyl chloride, NaH Tosyl-protected pyrrole 85%
Suzuki coupling Pd(PPh₃)₄, Ar-B(OH)₂ Aryl-substituted pyrrolo-pyrazine 70%

Critical Challenges and Solutions

  • Regioselectivity : Bromination at the 2-position requires careful control of reaction conditions.
  • Solubility : Pyrrolo-pyrazines often exhibit poor solubility; use of DCM/MeOH or THF improves reaction efficiency.
  • Purification : Chromatography (silica gel, CH₂Cl₂/MeOH) is essential for isolating pure products.

Summary of Key Methods

Method Key Steps Yield Range Advantages Limitations
Suzuki Coupling Pd catalysis, arylboronic acids 50–75% High regioselectivity Requires sensitive catalysts
Curtius Rearrangement Azidation, thermal cyclization 85–95% Efficient for carboxylate introduction Limited to specific substrates
Hydrogenation Pd/C, H₂ pressure >85% Saturates unsaturated bonds Requires high-pressure equipment
Duff Reaction Formylation, protection, coupling 60–70% Versatile for functionalization Multi-step, lower yields

Chemical Reactions Analysis

Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrole or pyrazine rings.

Scientific Research Applications

Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a kinase inhibitor, making it a valuable compound for drug discovery and development . Additionally, its antimicrobial, anti-inflammatory, and antitumor properties make it a candidate for therapeutic applications . In industry, it can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight Key Applications Reference
Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate Ethyl ester at 6-position 207.20* Kinase inhibitor scaffold
Mthis compound Methyl ester at 6-position 193.18* Intermediate for kinase inhibitors
7-n-Butyl-6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine (RP185) n-Butyl and 4-fluorophenyl groups 283.32 JAK3 inhibitor lead
3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine Pyrazole at 3-position 199.13 Kinase inhibitor (FGFR1)

*Calculated based on molecular formula.

Key Observations :

  • Ethyl esters may offer better metabolic stability due to slower esterase hydrolysis .
  • Substituent Effects : The introduction of aryl groups (e.g., 4-fluorophenyl in RP185 ) enhances target affinity, while heterocyclic substituents (e.g., pyrazole ) modulate selectivity across kinase families.

Thieno[2,3-b]pyrazine vs. Pyrrolo[2,3-b]pyrazine Derivatives

Thieno[2,3-b]pyrazine analogs replace the pyrrole ring with a thiophene, altering electronic properties and binding interactions.

Table 2: Comparison of Thieno and Pyrrolo Analogs

Property This compound Ethyl Thieno[2,3-b]pyrazine-6-carboxylate
Core Structure Pyrrole-pyrazine Thiophene-pyrazine
Molecular Weight 207.20 208.24 (C₉H₈N₂O₂S)
Bioactivity FGFR1, JAK3 inhibition Antitumor activity (e.g., compound 2a–2h )
Spectral Data NMR: δ 9.30 (s, 1H, pyrrole NH) ¹H NMR: δ 8.46 (s, thiophene protons)

Key Observations :

  • Biological Selectivity: Pyrrolo derivatives show broader kinase inhibition (e.g., FGFR1, JAK3), while thieno analogs are optimized for antitumor activity in specific cell lines .

Substituent-Driven Activity in Kinase Inhibition

Table 3: Impact of Substituents on Kinase Activity

Compound Substituents Target Kinase IC₅₀/Inhibition (%) Selectivity Notes Reference
This compound derivatives Phenyl ether at 2-position JAK3 10–50 nM Improved selectivity over JAK1/2
Compound 9 (FGFR1) Sulfonyl group FGFR1 >50% inhibition at 10 µM Binds hinge region via H-bond
RP185 4-Fluorophenyl, n-butyl JAK3 18% yield, active in assays Moderate selectivity

Key Observations :

  • Phenyl Ethers : In JAK3 inhibitors, the phenyl ether moiety at the 2-position reduces off-target effects by occupying a hydrophobic pocket unique to JAK3 .
  • Halogenated Aromatics : Fluorophenyl groups (e.g., in RP185 ) enhance binding affinity through hydrophobic and electrostatic interactions.

Key Observations :

  • Thermal Cyclization : Efficient for pyrrolo[2,3-b]pyrazine synthesis but requires high temperatures .
  • Cross-Coupling Reactions : Pd-catalyzed methods (e.g., Suzuki , Buchwald–Hartwig ) enable diverse substituent introduction but vary in yield.

Biological Activity

Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring fused with a pyrazine ring, characterized by the following structural formula:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

This unique structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and modulate signaling pathways. Research indicates that compounds within the pyrrolopyrazine class often exhibit kinase inhibitory properties, which can disrupt critical cellular processes such as growth and apoptosis. For instance, studies have shown that derivatives of this compound can act as ATP-competitive inhibitors of Janus kinase (JAK) pathways, impacting immune responses and cancer cell proliferation .

Antitumor Activity

This compound has demonstrated significant antitumor properties in various cell lines. In vitro studies reveal that it exhibits cytotoxic effects against cancer cells such as A549 (lung cancer) and BEL-7402 (liver cancer), with IC50 values indicating effective inhibition at low concentrations. For example:

Cell LineIC50 Value (µM)
A5497.83
BEL-74029.40

These results suggest potential for development as an anticancer agent .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. Preliminary studies indicate that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for further exploration in infectious disease treatment. Its mechanism may involve disruption of microbial cell integrity or interference with essential metabolic pathways.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting nitric oxide production in macrophages, which is crucial for inflammatory responses. Studies have reported a significant reduction in lipopolysaccharide (LPS)-induced nitric oxide overproduction at concentrations as low as 20 µM, demonstrating its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have investigated the pharmacological potential of this compound:

  • Antitumor Efficacy : In a study involving BEL-7402 and A549 cell lines, treatment with this compound resulted in significant apoptosis induction as evidenced by flow cytometry analysis. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
  • Neuroprotective Effects : Another study explored its neuroprotective capabilities against oxidative stress in neuronal cell lines. The findings indicated that the compound could mitigate H₂O₂-induced cell death by enhancing antioxidant defenses and inhibiting apoptotic pathways.

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